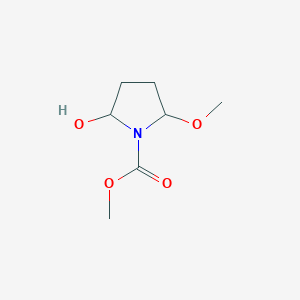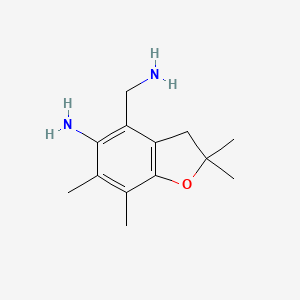![molecular formula C11H8N2S B12877725 2-(1H-pyrrol-3-yl)benzo[d]thiazole CAS No. 484003-46-5](/img/structure/B12877725.png)
2-(1H-pyrrol-3-yl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-3-yl)benzo[d]thiazole is a heterocyclic compound that features both a pyrrole and a benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)benzo[d]thiazole typically involves the coupling of a pyrrole derivative with a benzothiazole derivative. One common method involves the reaction of 2-aminothiophenol with an appropriate pyrrole aldehyde under acidic conditions to form the desired product . The reaction is usually carried out in ethanol at elevated temperatures (around 50°C) for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrrol-3-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated pyrrole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(1H-pyrrol-3-yl)benzo[d]thiazole in biological systems involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death . This interaction is facilitated by the planar structure of the compound, which allows it to intercalate between DNA base pairs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-indol-3-yl)benzo[d]thiazole
- 2-(1H-pyrrol-2-yl)benzo[d]thiazole
- 2-(1H-imidazol-2-yl)benzo[d]thiazole
Uniqueness
2-(1H-pyrrol-3-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in drug design and materials science .
Propriétés
Numéro CAS |
484003-46-5 |
|---|---|
Formule moléculaire |
C11H8N2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2-(1H-pyrrol-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-7,12H |
Clé InChI |
ZYGTWTMBQNTTKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


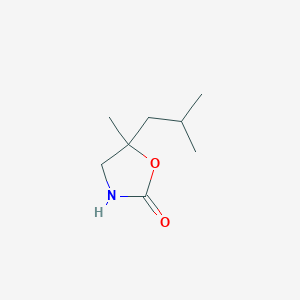

![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
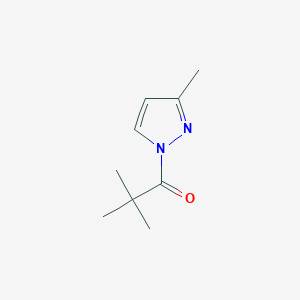

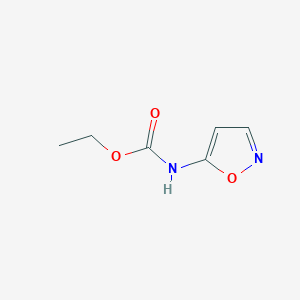
![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)

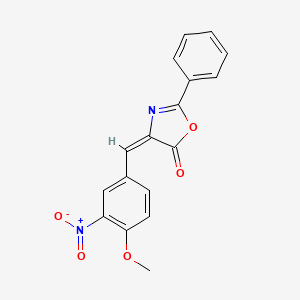
![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)

